

# Application Notes and Protocols for Measuring the Antioxidant Activity of Celosin H

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Celosin H				
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## For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin H is a triterpenoid saponin isolated from the seeds of Celosia argentea.[1][2] Triterpenoid saponins are a class of natural products known for a variety of pharmacological effects, including anti-inflammatory, antitumor, and hepatoprotective activities.[3][4] The antioxidant potential of these compounds is a key area of investigation, as oxidative stress is implicated in the pathogenesis of numerous diseases. These application notes provide detailed protocols for assessing the antioxidant activity of Celosin H using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).

While specific quantitative antioxidant data for purified **Celosin H** is not extensively available in current literature, the provided protocols are based on established methods for evaluating the antioxidant capacity of natural products, including extracts from Celosia argentea which are known to contain saponins.[5][6] The data presented in the summary tables are representative of the antioxidant activity observed in Celosia argentea extracts and should be considered as a reference for expected results when testing **Celosin H**.

## **Data Presentation: Summary of Antioxidant Activity**



The following tables summarize representative quantitative data for the antioxidant activity of Celosia argentea extracts. These values can serve as a benchmark for researchers evaluating the antioxidant potential of **Celosin H**.

Table 1: Radical Scavenging Activity of Celosia argentea Extracts

Assay	Sample Concentrati on	% Inhibition	IC₅₀ (µg/mL)	Reference Compound	Reference IC₅₀ (μg/mL)
DPPH	100 μg/mL	88.70%	7.31	Ascorbic Acid	7.75
ABTS	100 μg/mL	84.07%	Not Reported	ВНТ	Not Reported

Data is derived from studies on Celosia argentea extracts and should be used as a comparative reference.[3][7][8]

Table 2: Reducing Power and Oxygen Radical Absorbance Capacity of Celosia argentea Extracts

Assay	Sample Concentration	Result	Reference Compound
FRAP	50 μg/mL	1.92 TEAC	Trolox
ORAC	Not Reported	Not Reported	Trolox

TEAC: Trolox Equivalent Antioxidant Capacity. Data is derived from studies on Celosia argentea seed extracts.[5]

## Experimental Protocols DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at 517 nm.



#### Materials:

- Celosin H
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (spectroscopic grade)
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

#### Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
- Preparation of Sample and Standard: Prepare a stock solution of Celosin H in methanol.
   From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 μg/mL).
   Prepare a similar dilution series for the ascorbic acid standard.
- Assay:
  - To each well of a 96-well plate, add 100 μL of the sample or standard solution.
  - $\circ$  Add 100  $\mu$ L of the 0.1 mM DPPH solution to each well.
  - For the blank, add 100 μL of methanol and 100 μL of the DPPH solution.
  - $\circ$  For the negative control, add 100 µL of the sample solution and 100 µL of methanol.
- Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A blank A sample) / A blank] x 100 Where A blank is



the absorbance of the blank and A\_sample is the absorbance of the sample. The IC<sub>50</sub> value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

## **ABTS Radical Cation Decolorization Assay**

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the change in absorbance is measured at 734 nm.

#### Materials:

- Celosin H
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
- Potassium persulfate
- Methanol or Ethanol
- Butylated hydroxytoluene (BHT) or Trolox (positive control)
- 96-well microplate
- Microplate reader

#### Procedure:

- Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
- Working Solution: Dilute the ABTS++ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.



- Preparation of Sample and Standard: Prepare a stock solution of Celosin H and the positive control (BHT or Trolox) in methanol. Prepare a series of dilutions.
- Assay:
  - Add 10 μL of the sample or standard solution to a 96-well plate.
  - Add 190 μL of the ABTS•+ working solution to each well.
- Incubation and Measurement: Incubate the plate in the dark at room temperature for 6 minutes. Measure the absorbance at 734 nm.
- Calculation: The percentage of ABTS+ scavenging activity is calculated as: % Inhibition =
  [(A\_control A\_sample) / A\_control] x 100 Where A\_control is the absorbance of the control
  (ABTS+ solution without sample) and A\_sample is the absorbance in the presence of the
  sample.

### Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe<sup>3+</sup>) to ferrous iron (Fe<sup>2+</sup>). The reduction is monitored by the formation of a colored ferroustripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.

#### Materials:

- Celosin H
- Acetate buffer (300 mM, pH 3.6)
- 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
- 20 mM FeCl<sub>3</sub>·6H<sub>2</sub>O in distilled water
- Trolox (standard)
- 96-well microplate
- Microplate reader



#### Procedure:

- Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
- Preparation of Sample and Standard: Prepare a stock solution of **Celosin H** in a suitable solvent. Prepare a series of dilutions. Prepare a standard curve using Trolox (0.1 to 1.0 mM).
- Assay:
  - $\circ$  Add 10 µL of the sample or standard solution to a 96-well plate.
  - Add 190 μL of the FRAP reagent to each well.
- Incubation and Measurement: Incubate the plate at 37°C for 4 minutes. Measure the absorbance at 593 nm.
- Calculation: The antioxidant capacity is determined from the standard curve of Trolox and is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), typically in μmol TE/g of the sample.

### Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

#### Materials:

- Celosin H
- Fluorescein sodium salt
- AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
- Trolox (standard)



- Phosphate buffer (75 mM, pH 7.4)
- Black 96-well microplate
- Fluorescence microplate reader

#### Procedure:

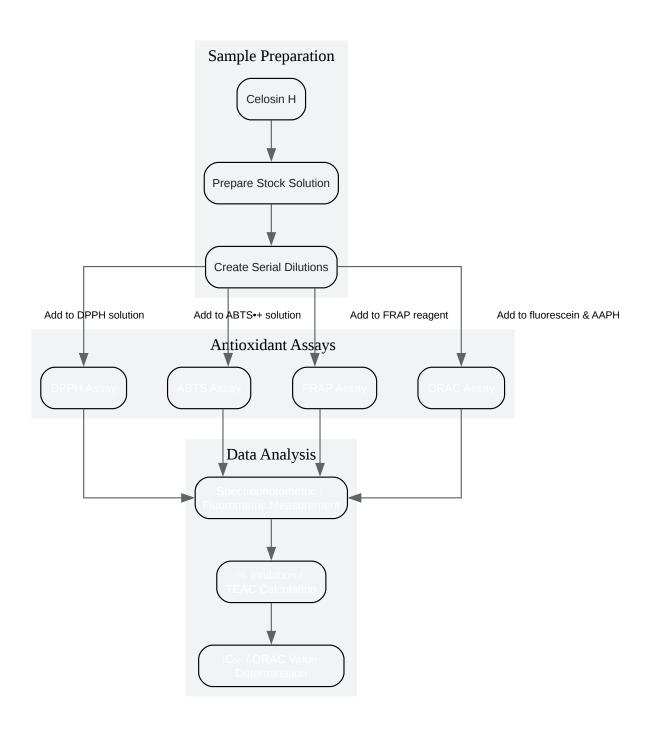
- · Preparation of Reagents:
  - Fluorescein Solution: Prepare a stock solution of fluorescein in 75 mM phosphate buffer.
     Dilute to a working concentration (e.g., 10 nM).
  - AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer (e.g., 240 mM).
  - $\circ~$  Trolox Standard: Prepare a stock solution of Trolox and create a standard curve (e.g., 6.25 to 100  $\mu\text{M}).$
- Preparation of Sample: Dissolve Celosin H in phosphate buffer to prepare a stock solution and make serial dilutions.
- Assay:
  - $\circ~$  To each well of a black 96-well plate, add 25  $\mu L$  of the sample, standard, or blank (phosphate buffer).
  - Add 150 μL of the fluorescein working solution to all wells.
  - Incubate the plate at 37°C for 15 minutes in the microplate reader.
  - $\circ$  Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
- Measurement: Immediately begin recording the fluorescence intensity every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
- Calculation: Calculate the area under the curve (AUC) for each sample and standard. The
  net AUC is calculated by subtracting the AUC of the blank. The antioxidant capacity is



determined by comparing the net AUC of the sample to the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram of the sample.

Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Antioxidant Activity
Assessment





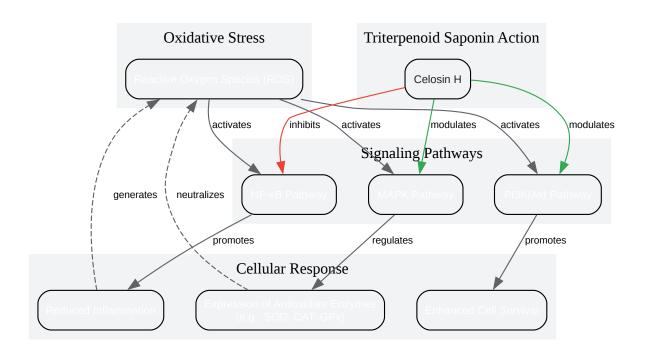
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Caption: Workflow for assessing the antioxidant activity of Celosin H.



## Potential Signaling Pathway Modulated by Triterpenoid Saponins

Triterpenoid saponins, such as **Celosin H**, may exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.



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Caption: Potential signaling pathways modulated by Celosin H.

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- To cite this document: BenchChem. [Application Notes and Protocols for Measuring the Antioxidant Activity of Celosin H]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589177#techniques-for-measuring-antioxidant-activity-of-celosin-h]

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